molecular formula C24H24ClN3O4S B11313197 (4-{4-[(4-Chlorophenyl)sulfonyl]-2-(2-methylphenyl)-1,3-oxazol-5-yl}piperazin-1-yl)(cyclopropyl)methanone

(4-{4-[(4-Chlorophenyl)sulfonyl]-2-(2-methylphenyl)-1,3-oxazol-5-yl}piperazin-1-yl)(cyclopropyl)methanone

Cat. No.: B11313197
M. Wt: 486.0 g/mol
InChI Key: UZJXZDWDAJEWGB-UHFFFAOYSA-N
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Description

1-[4-(4-CHLOROBENZENESULFONYL)-2-(2-METHYLPHENYL)-1,3-OXAZOL-5-YL]-4-CYCLOPROPANECARBONYLPIPERAZINE is a complex organic compound that features a unique combination of functional groups, including a chlorobenzenesulfonyl group, a methylphenyl group, an oxazole ring, and a cyclopropanecarbonylpiperazine moiety

Preparation Methods

The synthesis of 1-[4-(4-CHLOROBENZENESULFONYL)-2-(2-METHYLPHENYL)-1,3-OXAZOL-5-YL]-4-CYCLOPROPANECARBONYLPIPERAZINE involves multiple steps, each requiring specific reaction conditions and reagents. One common synthetic route includes the following steps:

    Formation of the oxazole ring: This step involves the cyclization of a precursor molecule containing the necessary functional groups to form the oxazole ring.

    Introduction of the chlorobenzenesulfonyl group: This step typically involves the reaction of the oxazole intermediate with 4-chlorobenzenesulfonyl chloride under basic conditions.

    Attachment of the cyclopropanecarbonylpiperazine moiety: This step involves the coupling of the chlorobenzenesulfonyl-oxazole intermediate with cyclopropanecarbonylpiperazine using a suitable coupling reagent.

Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-[4-(4-CHLOROBENZENESULFONYL)-2-(2-METHYLPHENYL)-1,3-OXAZOL-5-YL]-4-CYCLOPROPANECARBONYLPIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.

    Substitution: The chlorobenzenesulfonyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[4-(4-CHLOROBENZENESULFONYL)-2-(2-METHYLPHENYL)-1,3-OXAZOL-5-YL]-4-CYCLOPROPANECARBONYLPIPERAZINE has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.

    Material Science: The compound’s unique structure makes it a potential candidate for the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-[4-(4-CHLOROBENZENESULFONYL)-2-(2-METHYLPHENYL)-1,3-OXAZOL-5-YL]-4-CYCLOPROPANECARBONYLPIPERAZINE depends on its specific application. In medicinal chemistry, the compound may exert its effects by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The molecular targets and pathways involved would vary depending on the specific biological system being studied.

Comparison with Similar Compounds

1-[4-(4-CHLOROBENZENESULFONYL)-2-(2-METHYLPHENYL)-1,3-OXAZOL-5-YL]-4-CYCLOPROPANECARBONYLPIPERAZINE can be compared with other similar compounds, such as:

    4-Chlorobenzenesulfonyl chloride: This compound shares the chlorobenzenesulfonyl group but lacks the oxazole and cyclopropanecarbonylpiperazine moieties.

    2-Methylphenyl derivatives: Compounds containing the 2-methylphenyl group but lacking the other functional groups present in the target compound.

    Oxazole derivatives: Compounds containing the oxazole ring but lacking the chlorobenzenesulfonyl and cyclopropanecarbonylpiperazine moieties.

The uniqueness of 1-[4-(4-CHLOROBENZENESULFONYL)-2-(2-METHYLPHENYL)-1,3-OXAZOL-5-YL]-4-CYCLOPROPANECARBONYLPIPERAZINE lies in its combination of functional groups, which confer specific chemical and biological properties not found in the individual components.

Properties

Molecular Formula

C24H24ClN3O4S

Molecular Weight

486.0 g/mol

IUPAC Name

[4-[4-(4-chlorophenyl)sulfonyl-2-(2-methylphenyl)-1,3-oxazol-5-yl]piperazin-1-yl]-cyclopropylmethanone

InChI

InChI=1S/C24H24ClN3O4S/c1-16-4-2-3-5-20(16)21-26-22(33(30,31)19-10-8-18(25)9-11-19)24(32-21)28-14-12-27(13-15-28)23(29)17-6-7-17/h2-5,8-11,17H,6-7,12-15H2,1H3

InChI Key

UZJXZDWDAJEWGB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=NC(=C(O2)N3CCN(CC3)C(=O)C4CC4)S(=O)(=O)C5=CC=C(C=C5)Cl

Origin of Product

United States

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